![molecular formula C11H12N2O2 B2525374 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-33-1](/img/structure/B2525374.png)
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves oxidative radical cyclization or coordination with metals. For instance, the use of Di-tert-butyl peroxide (DTBP) in oxidative radical cyclization has been shown to assemble 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines, which suggests that similar methods could potentially be applied to synthesize the tert-butyl oxazolopyridine derivatives . Additionally, the cobalt(II)-mediated synthesis of related compounds, such as 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, indicates that metal coordination can be a viable route for the synthesis of complex molecules with tert-butyl groups attached to heterocyclic systems .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and ab initio calculations. For example, the structural analysis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine revealed a planar molecule with stabilizing interactions, which could be indicative of the structural characteristics that might be expected for "3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde" . The absolute configuration of enantiomeric oxazolidine derivatives has also been determined, showing the importance of stereochemistry in the molecular structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl oxazolopyridine derivatives can be inferred from the reactions of similar compounds. For instance, the thermal rearrangement of triazolopyridine aldehydes into pyrazole derivatives suggests that the aldehyde group in such heterocycles can undergo significant transformations under certain conditions . Moreover, the formation of Schiff base compounds from the reaction of tert-butyl dihydrothienopyridine dicarboxylates with aromatic aldehydes indicates the potential for aldehyde groups in these systems to participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods and thermal analyses. For example, Schiff base compounds derived from tert-butyl dihydrothienopyridine dicarboxylates have been characterized using FTIR, NMR, and X-ray crystallography, providing information on their stability and intramolecular interactions . The regioselective metalation of diethylaminooxazolopyridine and the formation of substituted derivatives also provide insights into the reactivity and potential functionalization of the oxazolopyridine system .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry Applications
The synthesis and application of heterocyclic compounds akin to "3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde" are pivotal in organic chemistry, given their relevance in designing complex molecular frameworks. These compounds serve as key intermediates in the synthesis of various heterocyclic structures, demonstrating the versatility of such entities in organic synthesis.
Sonogashira-Type Reactions for Pyridine Derivatives : The use of tert-butylamine in Sonogashira-type cross-coupling reactions showcases the synthesis of pyrazolo[4,3-c]pyridines, highlighting the utility of tert-butyl groups in constructing pyridine frameworks (Vilkauskaitė, Šačkus, & Holzer, 2011). This method exemplifies the strategic incorporation of tert-butyl groups in heterocyclic synthesis.
Oxidative Radical Cyclization : An innovative approach involving Di-tert-butyl peroxide (DTBP) in oxidative radical cyclization forms methylpyrazolo[1,5-a]pyrimidines, demonstrating the role of tert-butyl groups in facilitating cyclization reactions (Gao et al., 2022). This underscores the significance of tert-butyl-based compounds in synthesizing nitrogen-containing heterocycles.
Synthesis of Pyridinone Derivatives : A detailed methodology for synthesizing pyridinone derivatives from tert-butylamine-related reactions presents a broad spectrum of chemical transformations leading to heterocyclic compounds with potential biological activity (Shatsauskas et al., 2017). This pathway indicates the adaptability of tert-butyl-containing compounds in medicinal chemistry.
Potential Applications in Material Science and Catalysis
The research into compounds structurally related to "3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde" extends beyond organic synthesis, touching on areas such as material science and catalysis. These compounds often serve as building blocks for materials with unique optical and electronic properties, contributing to advancements in fields like organic electronics and photonics.
Organic Optoelectronic Applications : Studies on pyrene derivatives, including tert-butyl groups, reveal their potential in organic optoelectronic applications, such as organic light-emitting diodes (OLEDs). The photophysical and electrochemical analyses suggest these compounds as promising candidates for future technologies (Hu et al., 2013).
Catalyst-Free Synthesis in Green Chemistry : The development of catalyst-free methodologies for synthesizing heterocyclic compounds emphasizes the environmental sustainability of using tert-butyl-based compounds. Such approaches contribute to green chemistry by minimizing hazardous reagents and waste (Vinoth et al., 2015).
Safety And Hazards
The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)9-8-4-7(6-14)5-12-10(8)15-13-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFBXPEKCHPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)
![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)
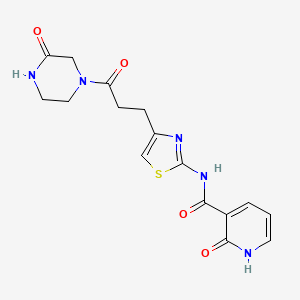
![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)
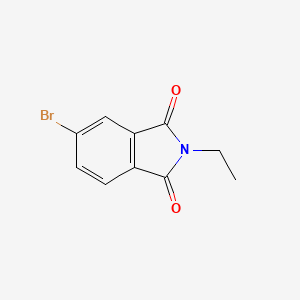
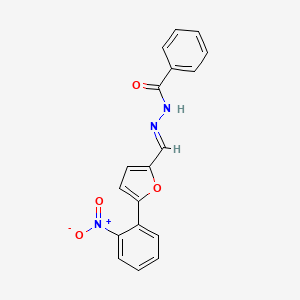
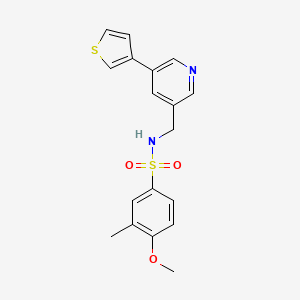
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
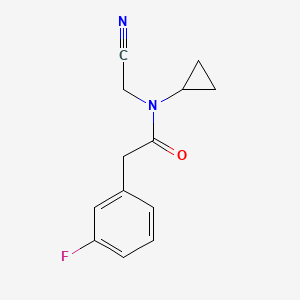
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)